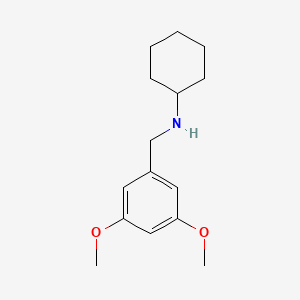
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine, also known as MPHP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has since been studied extensively for its potential applications in scientific research.
Mécanisme D'action
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs used in the treatment of addiction and depression, such as cocaine and amphetamines. However, 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has a lower affinity for these transporters and a shorter duration of action, making it a potentially safer alternative.
Biochemical and Physiological Effects:
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase the release of dopamine and serotonin in the brain. These effects are similar to those of other drugs that act on these neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when prepared using optimized methods. It also has a shorter duration of action compared to other drugs used in the treatment of addiction and depression, making it easier to control the timing of experiments. However, 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has limitations in terms of its selectivity for dopamine and serotonin transporters, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine. One area of interest is its potential use in the treatment of addiction and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a research tool for studying the dopamine and serotonin systems in the brain. Future studies could focus on optimizing the synthesis method and improving the selectivity of 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine for these transporters. Additionally, studies could investigate the potential for 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine to interact with other neurotransmitter systems and its effects on behavior and cognition.
Méthodes De Synthèse
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine can be synthesized through a multi-step process that involves the reaction of 4-phenylcyclohexanone with methylamine and formaldehyde. The resulting intermediate is then reacted with piperazine to yield 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior. 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has also been studied for its potential use in the treatment of addiction and depression.
Propriétés
IUPAC Name |
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-19-11-13-20(14-12-19)18-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-6,16-18H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCREGMGZVKTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

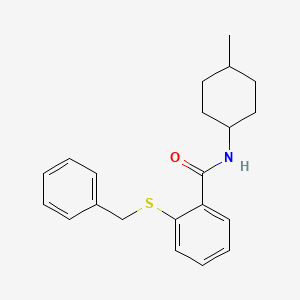
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

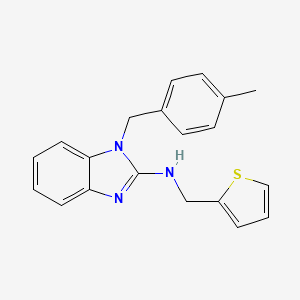
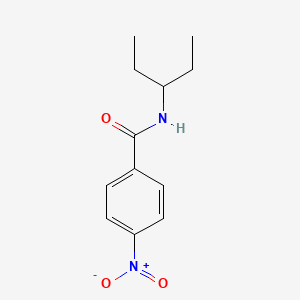
![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
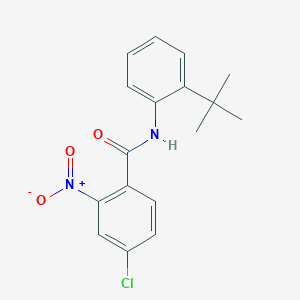

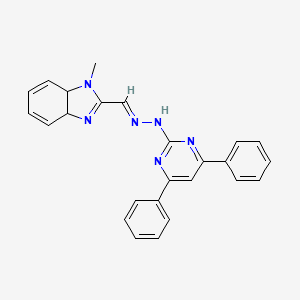

![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)
